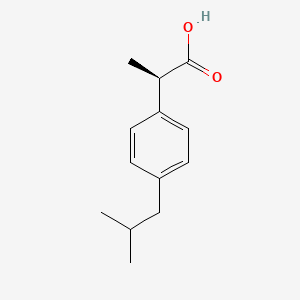

Ibuprofen, (-)-

描述

Significance of Chirality in Pharmaceutical Sciences

Chirality is a fundamental property that holds significant importance in the development and action of many pharmaceuticals mdpi.comijpsjournal.comchiralpedia.comrsc.orgveranova.comrsc.org. Biological systems, including receptors and enzymes, are inherently chiral and interact specifically with chiral molecules mdpi.comchiralpedia.comveranova.comrsc.org. This stereospecific interaction means that different enantiomers of a drug can exhibit vastly different biological activities, including variations in potency, selectivity, metabolism, and toxicity slideshare.netmdpi.comchiralpedia.comveranova.compatsnap.com. Understanding the stereochemical configuration of a drug is therefore crucial for optimizing its therapeutic effects and minimizing potential adverse reactions slideshare.netijpsjournal.comchiralpedia.com. The spatial arrangement of atoms in a molecule directly influences how well it can bind to and interact with its biological targets patsnap.commhmedical.com.

Historical Context of Ibuprofen (B1674241) as a Chiral Drug

Ibuprofen was initially discovered and synthesized by a team at Boots UK Limited, with a patent application filed in 1961 wikipedia.orgresearchgate.netnih.gov. It was first introduced for the treatment of rheumatoid arthritis in the United Kingdom in 1969 and in the United States in 1974 wikipedia.orgresearchgate.netnih.gov.

Introduction of Racemic Ibuprofen

Historically, ibuprofen was introduced and primarily marketed as a racemic mixture wikipedia.orgmdpi.comnih.govontosight.aitg.org.au. A racemic mixture contains equal amounts of both the (R)-(-) and (S)-(+) enantiomers ontosight.aitg.org.au. Despite being a mixture of two stereoisomers, the racemic form was widely used for its analgesic, antipyretic, and anti-inflammatory properties ontosight.ai.

Development and Marketing of Single-Enantiomer Dexibuprofen (S-(+)-Ibuprofen)

While racemic ibuprofen remained prevalent, the understanding of the differing biological activities of the enantiomers led to the development of the single-enantiomer version, dexibuprofen, which is (S)-(+)-Ibuprofen wikipedia.orgmdpi.comfishersci.co.ukwikipedia.org. The development of a single enantiomer from a previously marketed racemate is a process known as a "chiral switch" mdpi.comtg.org.aubohrium.com. Ibuprofen was one of the first chiral NSAIDs to undergo this transition, with the single-enantiomer version being introduced in 1994 mdpi.com. Dexibuprofen is recognized as the active enantiomer responsible for the majority of the therapeutic effects of ibuprofen ontosight.aifishersci.co.ukwikipedia.orgcenmed.comresearchgate.netresearchgate.net.

Enantiomeric Relationship: (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen (Dexibuprofen)

(R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen are enantiomers, meaning they are stereoisomers that are non-superimposable mirror images of each other news-medical.netontosight.aitg.org.au. While they share the same chemical formula and connectivity, their three-dimensional structures are different news-medical.net. This difference in spatial arrangement leads to distinct interactions with chiral biological targets patsnap.commhmedical.com.

Research has shown that the anti-inflammatory activity of ibuprofen primarily resides in the (S)-(+)-enantiomer news-medical.netmdpi.comresearchgate.netchemconnections.org. The (R)-(-)-enantiomer, while having minimal intrinsic anti-inflammatory effect, undergoes a significant metabolic conversion in the human body to the active (S)-(+)-enantiomer wikipedia.orgnews-medical.netmdpi.comnih.govontosight.airesearchgate.netresearchgate.netchemconnections.orgresearchgate.net. This unidirectional chiral inversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen is facilitated by an enzyme called alpha-methylacyl-CoA racemase wikipedia.orgnews-medical.netnih.govbath.ac.uk. This conversion means that when racemic ibuprofen is administered, the (R)-(-)-enantiomer effectively acts as a prodrug for the active (S)-(+)-form mdpi.comwikipedia.orgresearchgate.netchemconnections.orgscielo.br. The extent of this conversion can vary, but on average, a substantial portion of the (R)-(-)-ibuprofen is converted to the (S)-(+) enantiomer in humans researchgate.netresearchgate.net.

Despite the metabolic inversion, the two enantiomers can still exhibit differences in their metabolic profiles and interactions within the body researchgate.netresearchgate.net. For instance, (R)-(-)-ibuprofen has been shown to be involved in pathways of lipid metabolism, which is not observed with (S)-(+)-Ibuprofen researchgate.net.

The differing activities and the in vivo conversion highlight the complex stereochemical considerations associated with ibuprofen. While the racemic mixture has been widely used, the development of dexibuprofen reflects the pharmaceutical industry's interest in single-enantiomer drugs, aiming for potentially improved efficacy or reduced variability in response researchgate.netresearchgate.netchemconnections.org.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51146-57-7 | |

| Record name | (-)-Ibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51146-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Ibuprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W8H60N62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Pharmacokinetics of R Ibuprofen

Absorption and Distribution of Enantiomers

When racemic ibuprofen (B1674241) is administered orally, it is rapidly and completely absorbed, primarily in the upper gastrointestinal tract pharmgkb.orgdrugbank.com. While the absorption itself is generally considered non-stereoselective, the subsequent distribution and metabolic processes exhibit distinct differences between the enantiomers tandfonline.com. The apparent volume of distribution for ibuprofen is approximately 0.1 L/kg drugbank.com.

Enantiomer-Specific Plasma Concentrations

Following the administration of racemic ibuprofen, the plasma concentrations of the (S)-(+)-enantiomer are typically higher than those of the (R)-(-)-enantiomer over time unesp.brtandfonline.com. This is largely due to the unidirectional chiral inversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen and differences in their respective clearance rates researchgate.nettandfonline.com. Studies have shown that the area under the plasma concentration-time curve (AUC) for (S)-(+)-ibuprofen is generally greater than that for (R)-(-)-ibuprofen tandfonline.com. The ratio of (S)- to (R)-ibuprofen plasma concentrations can increase progressively over time google.com.

Plasma Protein Binding and Saturation

Ibuprofen is extensively bound to plasma proteins, primarily albumin, with binding exceeding 98% at therapeutic concentrations pharmgkb.orgdrugbank.comresearchgate.netnih.gov. The plasma protein binding of ibuprofen enantiomers is stereoselective and mutually competitive, exhibiting non-linear characteristics at concentrations exceeding approximately 20 mcg/ml due to saturation of binding sites drugbank.comnih.govnih.gov. While both enantiomers bind extensively, there are differences in their affinity for protein binding sites nih.gov. The intrinsic binding of (R)-(-)-Ibuprofen has been reported to be greater than that of (S)-(+)-Ibuprofen, resulting in a significantly greater unbound fraction for the (S)-enantiomer after a given dose of the racemate or (R)-ibuprofen nih.gov.

A study in healthy subjects investigating plasma protein binding found the following parameters:

| Enantiomer | Binding Capacity (P1) (µg/ml) | Affinity (P2) (µg/ml) | Intrinsic Binding (P1/P2) |

| (R)-(-)-Ibuprofen | 160 ± 86 | 0.358 ± 0.185 | Greater than (S)-(+) |

| (S)-(+)-Ibuprofen | 161 ± 63 | 0.979 ± 0.501 | Less than (R)-(-) |

Data are presented as mean ± SD. nih.gov

Competitive inhibition between the enantiomers for binding sites has also been observed, although the differences in competitive inhibition parameters were reported as more modest compared to the affinity differences nih.gov.

Metabolic Chiral Inversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen

A key metabolic fate of (R)-(-)-Ibuprofen is its unidirectional chiral inversion to the pharmacologically active (S)-(+)-enantiomer wikipedia.orgresearchgate.netresearchgate.netwikipedia.orgnih.govpsu.edu. This inversion is a significant process, with an estimated 50-65% of administered (R)-(-)-Ibuprofen undergoing conversion to the (S)-(+)-form in humans pharmgkb.orgdrugbank.comencyclopedia.pubunesp.brnih.gov. The extent of this metabolic inversion can vary depending on factors such as liver condition, formulation type, and the presence of other medications encyclopedia.pub. This inversion can occur both pre-systemically in the gut and systemically in the liver, with the liver appearing to be the predominant site pharmgkb.orgencyclopedia.pubnih.gov.

Enzymatic Mechanisms of Inversion

The chiral inversion of (R)-(-)-Ibuprofen is an enzymatic process that involves a sequence of steps wikipedia.orgwikipedia.orgviamedica.pl. This pathway requires cofactors such as coenzyme A (CoA), adenosine (B11128) triphosphate (ATP), and Mg2+ encyclopedia.pubwikipedia.orgviamedica.plnih.gov.

The initial step in the chiral inversion pathway involves the stereoselective activation of (R)-(-)-Ibuprofen by the formation of a thioester with coenzyme A encyclopedia.pubwikipedia.orgviamedica.plnih.govnih.gov. This reaction is catalyzed by acyl-CoA synthetase enzymes encyclopedia.pubviamedica.pl. Research suggests the involvement of a low-affinity isoform of palmitoyl-CoA synthetase, which exhibits marked enantioselectivity towards the (R)-form of ibuprofen researchgate.net. This stereospecificity in the formation of the acyl-CoA thioester is considered a key factor controlling the unidirectional nature of the inversion from (R) to (S) nih.govnih.gov.

Formation and Fate of Thioester Intermediates

The metabolic chiral inversion of (R)-(-)-ibuprofen to (S)-(+)-ibuprofen is understood to occur via the formation of a coenzyme A (CoA) thioester intermediate. wikipedia.orgnih.govnih.gov This process involves the stereoselective activation of (R)-ibuprofen to form the (R)-ibuprofenyl-CoA thioester in the presence of CoA, ATP, and Mg²⁺. wikipedia.org The (S)-enantiomer does not readily form this thioester. wikipedia.org

Following the formation of the (R)-thioester, an enzyme called 2-arylpropionic-CoA epimerase catalyzes the epimerization (racemization) of the (R)-thioester to the corresponding (S)-thioester. wikipedia.org This epimerization step is key to the inversion of configuration. Subsequently, hydrolase or thioesterase enzymes hydrolyze the thioesters back to their respective free acid forms, yielding both (R)- and (S)-ibuprofen. wikipedia.org

Studies using deuterium (B1214612) labeling have provided insights into this mechanism, demonstrating that the inversion of (R)-ibuprofen yields (S)-ibuprofen with the quantitative loss of the deuterium atom originally present at the C-2 position. nih.gov This supports a mechanism involving a symmetrical intermediate, likely the enolate tautomer of the ibuprofenyl-CoA thioester, through which racemization occurs. nih.gov

The formation of acyl-CoA thioesters, including ibuprofenyl-CoA, can lead to reactive intermediates that may interact with endogenous molecules like glutathione (B108866) (GSH), forming drug-S-acyl-GSH thioesters. pharmgkb.orgresearchgate.net These can be further metabolized. pharmgkb.org

Research in rat hepatocytes has shown that the formation of ibuprofenyl-CoA and ibuprofen-S-acyl-glutathione (I-SG) is highly enantioselective for the (R)-(-)-ibuprofen isomer compared to the (S)-(+)-isomer. researchgate.net This enantioselectivity in thioester formation aligns with the observed unidirectional inversion. researchgate.net

Unidirectional Nature of Inversion

A defining characteristic of ibuprofen metabolism is the unidirectional chiral inversion of the (R)-(-) enantiomer to the (S)-(+) enantiomer; the reverse process, inversion of (S)-(+)-ibuprofen to (R)-(-)-ibuprofen, does not occur to a significant extent in mammals. nih.govresearchgate.netwikipedia.orgmdpi.com This unidirectional conversion is critical because the (S)-(+) isomer is primarily responsible for the desired therapeutic effects. unesp.brwikipedia.orgnih.gov

Studies in humans and animals have consistently demonstrated this one-way metabolic pathway. nih.govresearchgate.netmdpi.com For instance, after administration of (S)-(+)-ibuprofen, the (R)-(-) enantiomer is generally not detected in plasma, confirming the lack of significant (S)-to-(R) inversion. mdpi.com

Site of Inversion: Hepatic and Presystemic Contributions

The chiral inversion of (R)-(-)-ibuprofen occurs in various tissues, with the liver generally considered a major site for this metabolic process. wikipedia.org However, the contribution of presystemic inversion, particularly in the gastrointestinal tract, has also been investigated and appears to play a role. researchgate.netpharm.or.jpcapes.gov.br

Early studies suggested that the gut could be a predominant site for presystemic R-to-S inversion, based on pharmacokinetic modeling and observations that formulations with prolonged absorption exhibited a greater extent of inversion. pharm.or.jpcapes.gov.br Incubation of (R)-ibuprofen with excised human ileum and colon segments demonstrated substantial inversion, supporting the potential for presystemic conversion in the gut. capes.gov.br

Conversely, other studies have found no significant differences in the area under the plasma concentration-time curves (AUC) for (S)-ibuprofen after oral versus intravenous administration of racemic ibuprofen in humans and dogs, which would argue against a significant presystemic inversion effect. pharm.or.jp Some research in rats using an isolated perfused intestine/liver system also did not find evidence of intestinal inversion. pharm.or.jp

The liver contains the necessary enzymatic machinery, including acyl-CoA synthetase and 2-arylpropionic-CoA epimerase, to carry out the inversion process. wikipedia.orgnih.gov Studies using liver homogenates have confirmed the capacity of hepatic tissue to perform this conversion in both rats and humans. nih.gov

Factors Influencing Chiral Inversion

The extent and rate of (R)-(-)-ibuprofen chiral inversion can be influenced by several factors, including inter-individual variability, disease states, and feeding conditions. researchgate.netnih.govmdpi.comviamedica.pljst.go.jp

Inter-individual Variability

Significant inter-individual variability in the extent of (R)-to-(S)-ibuprofen inversion has been observed in humans. researchgate.netmdpi.com The percentage of an administered dose of (R)-(-)-ibuprofen that undergoes conversion to (S)-(+)-ibuprofen in humans can vary, with reported averages around 63%, but with a range that can span from approximately 35% to 85%. researchgate.netmdpi.com

This variability can be attributed to a combination of genetic and non-genetic factors. Genetic polymorphisms in enzymes involved in the inversion pathway, such as acyl-CoA synthetase and 2-arylpropionic-CoA epimerase, are considered primary determinants of inter-individual differences in drug metabolism, including chiral inversion. wikipedia.org Other factors like age, gender, physiological conditions, and the co-administration of other drugs can also contribute to this variability. wikipedia.org

Influence of Disease States (e.g., Adjuvant-Induced Arthritis)

Disease states can impact the chiral inversion of (R)-(-)-ibuprofen. Studies in animal models, such as rats with adjuvant-induced arthritis, have demonstrated impaired chiral inversion activity of ibuprofen. unesp.brjst.go.jpnih.gov

In rats with adjuvant-induced arthritis, the chiral inversion rate constant of (R)-to-(S)-ibuprofen in isolated hepatocytes was found to be significantly decreased compared to control rats. nih.gov This impairment was associated with a downregulation of messenger RNA levels of acyl-coenzyme A synthetase (ACS) isoforms, enzymes involved in the initial step of thioester formation. nih.gov These findings suggest that inflammatory conditions, as modeled by adjuvant-induced arthritis, can reduce the capacity for (R)-ibuprofen inversion. nih.gov

Effect of Feeding Conditions

Feeding conditions can also influence the pharmacokinetics and chiral inversion of ibuprofen. Studies investigating the effect of food intake on ibuprofen enantiomer disposition have shown differences compared to fasting conditions. jst.go.jpresearchgate.netfrontiersin.org

In healthy subjects, the administration of racemic ibuprofen under fed conditions has been reported to influence the S/R plasma concentration ratio and the half-life of (R)-ibuprofen compared to administration under fasting conditions. researchgate.net Some studies suggest that food intake can lead to an increased extent of R-to-S chiral inversion. researchgate.net

One proposed explanation for the increased inversion under fed conditions is that the ingestion of food might lead to supplementary drug molecules reaching the enterocytes through pancreatic/intestinal juice secretion, potentially enhancing presystemic inversion. researchgate.net However, the impact of feeding on chiral inversion can be complex and may depend on the specific formulation and the composition of the meal. capes.gov.brfrontiersin.org

Data from studies comparing fasting and fed states often show differences in the Cmax and Tmax of both enantiomers, reflecting altered absorption kinetics, which in turn can indirectly influence the extent of inversion, particularly if presystemic inversion is a significant factor. mdpi.comcapes.gov.brresearchgate.net

Table 1: Summary of Factors Influencing (R)-(-)-Ibuprofen Chiral Inversion

| Factor | Observed Effect on Inversion | Notes |

| Inter-individual Variability | Significant variation in the extent of R-to-S conversion (35-85%) | Influenced by genetics, age, gender, physiological state, co-medications. researchgate.netwikipedia.orgmdpi.com |

| Adjuvant-Induced Arthritis | Decreased chiral inversion rate constant (in rats) | Associated with downregulation of ACS enzymes. nih.gov |

| Feeding Conditions | Can influence the extent of inversion | Potentially increased inversion under fed conditions; may depend on formulation and meal composition. capes.gov.brresearchgate.netfrontiersin.org |

Stereoselective Metabolism and Elimination Pathways

Role of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C8, CYP3A4, CYP2C19)

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of ibuprofen enantiomers. Specifically, CYP2C9 and CYP2C8 are identified as the primary CYP enzymes responsible for ibuprofen clearance. nih.gov While CYP2C9 predominantly metabolizes (S)-(+)-ibuprofen, CYP2C8 exhibits a preference for the 2-hydroxylation of (R)-(-)-ibuprofen. nih.govnih.gov

Other CYP enzymes, including CYP3A4 and CYP2C19, can also contribute to ibuprofen metabolism, particularly at higher concentrations. CYP3A4 is involved in the 2-hydroxylation, while CYP2C19 can catalyze both 2- and 3-hydroxylation of ibuprofen. pharmgkb.org In vitro studies characterizing the regio- and stereoselectivity of ibuprofen hydroxylation by human liver microsomes and cDNA-expressed enzymes have shown that CYP2C9 favors the formation of S-2- and S-3-hydroxyibuprofen, whereas CYP2C8 favors the formation of R-2-hydroxyibuprofen. nih.gov

Research findings indicate differences in metabolic routes between the enantiomers, with (R)-(-)-ibuprofen metabolism occurring more via CYP2C8 compared to (S)-(+)-ibuprofen, which is predominantly metabolized by CYP2C9. pharmgkb.org

Glucuronidation and Oxidation

Beyond chiral inversion, (R)-(-)-ibuprofen undergoes oxidative metabolism and conjugation. The major primary metabolites detected in urine are hydroxylated derivatives (e.g., 2-OH IBU, 3-OH IBU, and minor 1-OH IBU) and a carboxyl metabolite (carboxy IBU). pharmgkb.org These oxidative reactions are primarily carried out by CYP enzymes, as discussed above, leading to the formation of hydroxy and carboxyl derivatives of both enantiomers. drugbank.com

Phase II metabolism involves the conjugation of ibuprofen and its oxidative metabolites, primarily through glucuronidation. This process is mediated by uridine (B1682114) 5'-diphosphoglucuronosyltransferases (UGTs). pharmgkb.orgnih.gov Approximately 10-15% of an ibuprofen dose is directly glucuronidated to ibuprofen-acyl glucuronide. nih.gov While glucuronidation shows enantioselectivity, favoring (S)-(+)-ibuprofen for the formation of ibuprofen glucuronide, the oxidative metabolites of ibuprofen can also be conjugated to glucuronide prior to excretion. drugbank.comnih.govresearchgate.net Urinary excretion products include ibuprofen, 2-hydroxyibuprofen, and carboxyibuprofen (B1674242), both in their free and glucuronide-conjugated forms. nih.govresearchgate.net

Incorporation into Triglycerides

A unique metabolic pathway for (R)-(-)-ibuprofen is its incorporation into triglycerides. (R)-(-)-ibuprofen, unlike its (S)-(+)-enantiomer, is involved in lipid metabolism and can be incorporated into triglycerides along with endogenous fatty acids. medchemexpress.comglpbio.comchemsrc.comarctomsci.commedchemexpress.com This process occurs via the formation of an acyl-CoA thioester intermediate. wikipedia.orgefsm.onlinetandfonline.com This metabolic fate is specific to the (R)-(-)-enantiomer and is considered an unusual metabolic reaction. efsm.online

Table 1: Key Metabolic Pathways and Enzymes for (R)-(-)-Ibuprofen

| Metabolic Pathway | Description | Key Enzymes Involved | Notes |

| Chiral Inversion | Conversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen | Alpha-methylacyl-coenzyme A racemase (AMACR) | Unidirectional; estimated 50-65% of R-IBU undergoes inversion. pharmgkb.orgnih.gov |

| Oxidation (Hydroxylation) | Formation of hydroxyibuprofen metabolites (2-OH, 3-OH, 1-OH) | CYP2C8, CYP2C9, CYP3A4, CYP2C19 | CYP2C8 preferentially metabolizes R-IBU. nih.govnih.gov |

| Oxidation (Carboxylation) | Formation of carboxyibuprofen metabolite | CYP enzymes (following hydroxylation) | Major urinary metabolite. pharmgkb.orgnih.gov |

| Glucuronidation | Conjugation of ibuprofen and metabolites with glucuronic acid | UGTs (e.g., UGT1A3, UGT1A9, UGT2B4, UGT2B7, UGT2B17) nih.gov | Metabolites are excreted as glucuronides. drugbank.comnih.govresearchgate.net |

| Incorporation into Triglycerides | Formation of hybrid triglycerides via acyl-CoA thioester intermediate | Enzymes involved in acyl-CoA formation | Specific to (R)-(-)-Ibuprofen. medchemexpress.comglpbio.commedchemexpress.comefsm.online |

Table 2: Stereoselectivity in Metabolic Clearance (S/R Ratios) for Metabolite Formation

| Metabolic Product | Enantiomeric Ratio (S/R) in Partial Metabolic Clearance | Source |

| Ibuprofen glucuronide | 7.1 | nih.govresearchgate.net |

| 2-hydroxyibuprofen | 4.8 | nih.govresearchgate.net |

| Carboxyibuprofen | 3.4 | nih.govresearchgate.net |

Note: These ratios indicate a preference for the (S)-(+)-enantiomer in the formation of these specific metabolites.

Pharmacodynamic Contributions of R Ibuprofen

Comparative Pharmacological Activity of Enantiomers

The two enantiomers of ibuprofen (B1674241) exhibit notable differences in their pharmacological profiles. (S)-(+)-Ibuprofen is recognized as the primary pharmacologically active isomer responsible for the analgesic, anti-inflammatory, and antipyretic effects commonly associated with ibuprofen. wikipedia.orgdrugbank.compharmgkb.orgresearchgate.netlibretexts.orgresearchgate.netnih.govaae.orgnews-medical.netkhanacademy.orgresearchgate.netmedicilon.comnps.org.au In contrast, (R)-(-)-Ibuprofen is generally considered to have significantly lower potency or be largely inactive in the primary mechanism of action of NSAIDs. wikipedia.orgresearchgate.netresearchgate.netnih.govnews-medical.netkhanacademy.orgnps.org.aumedchemexpress.comcaymanchem.comgoogle.com

Despite its limited activity in the canonical NSAID pathway, research indicates that (R)-(-)-Ibuprofen is not entirely devoid of biological effects. It has been shown to inhibit NF-κB activation, although its potency in this regard is weaker than that of (S)-(+)-Ibuprofen. medchemexpress.comcaymanchem.comchemsrc.comselleckchem.com Furthermore, (R)-(-)-Ibuprofen is involved in lipid metabolism pathways and can be incorporated into triglycerides. researchgate.netnih.govmedchemexpress.comchemsrc.comefsm.online In vitro studies have also suggested that R-(-)-ibuprofen can inhibit certain human polymorphonuclear cell functions, potentially through mechanisms independent of cyclooxygenase inhibition. caymanchem.comnih.gov

Cyclooxygenase (COX) Inhibition Profile

The principal mechanism by which ibuprofen exerts its therapeutic effects is through the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. wikipedia.orgdrugbank.compharmgkb.orgaae.orggoogle.comnews-medical.netnih.govhealthdirect.gov.aumedicalnewstoday.compharmgkb.org These enzymes are crucial for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever. wikipedia.orgpharmgkb.orgnews-medical.nethealthdirect.gov.au

Studies have consistently demonstrated that (S)-(+)-Ibuprofen is a potent inhibitor of both COX-1 and COX-2 enzymes. pharmgkb.orgresearchgate.netnih.gov In stark contrast, (R)-(-)-Ibuprofen exhibits little to no significant inhibitory effect on COX enzymes in in vitro settings. researchgate.netresearchgate.netnih.govnews-medical.netnps.org.aumedchemexpress.comcaymanchem.comgoogle.comchemsrc.com Some findings suggest that while (R)-(-)-Ibuprofen may weakly inhibit COX-1, it shows no inhibition of COX-2. researchgate.net Comparative in vitro studies on human polymorphonuclear cell function found similar inhibitory concentrations for R(-) and S(+) enantiomers on certain cellular activities, but highlighted that S(+) was considerably more potent in inhibiting COX-related platelet functions. nih.gov

A summary of the comparative COX inhibition profiles is presented in the table below:

| Enantiomer | COX-1 Inhibition | COX-2 Inhibition | In vitro Potency (vs. S-enantiomer) |

| (S)-(+)-Ibuprofen | Potent | Potent | 1x (Reference) |

| (R)-(-)-Ibuprofen | Little to Weak | None | Significantly lower or inactive |

Based on information from multiple sources. wikipedia.orgpharmgkb.orgresearchgate.netresearchgate.netnih.govnews-medical.netnps.org.aumedchemexpress.comcaymanchem.comgoogle.comchemsrc.comnih.gov

Differential Effects on Prostaglandin (B15479496) Synthesis

The inhibition of COX enzymes directly impacts the synthesis of prostaglandins. By blocking the activity of COX, (S)-(+)-Ibuprofen effectively reduces the production of these inflammatory mediators, thereby producing its analgesic and anti-inflammatory effects. wikipedia.orgdrugbank.compharmgkb.orgresearchgate.netaae.orgmedicilon.comnews-medical.net

Research has shown a significant difference in the ability of the two enantiomers to inhibit prostaglandin synthesis. In vitro studies have indicated that (S)-(+)-Ibuprofen is substantially more potent than (R)-(-)-Ibuprofen in inhibiting prostaglandin synthesis, with some reports suggesting up to 160 times greater activity for the S-enantiomer. researchgate.netaae.orggoogle.com This differential effect on prostaglandin synthesis underscores why the (S)-enantiomer is considered the primary contributor to the classical NSAID actions of ibuprofen.

Clinical Implications of (R)-(-)-Ibuprofen's Conversion

A crucial aspect of the pharmacodynamics of racemic ibuprofen is the metabolic chiral inversion of the (R)-(-)-enantiomer to the pharmacologically active (S)-(+)-enantiomer within the body. wikipedia.orgdrugbank.comresearchgate.netlibretexts.orgnih.govnews-medical.netresearchgate.netmedicilon.comcaymanchem.comefsm.onlinepharmgkb.orgunesp.bruniversiteitleiden.nlntu.edu.sgresearchgate.net This conversion is an enzymatic process primarily mediated by alpha-methylacyl-CoA racemase. wikipedia.orgdrugbank.comnews-medical.netpharmgkb.org

The extent of this unidirectional conversion can vary among individuals and has been estimated to range from 35% to 85% in humans, with frequently cited averages between 50% and 65%. drugbank.comresearchgate.netnih.govresearchgate.netefsm.onlinepharmgkb.orgunesp.brntu.edu.sg This in vivo transformation of the less active R-enantiomer into the active S-enantiomer has significant clinical implications for the use of racemic ibuprofen. wikipedia.orgresearchgate.netunesp.brresearchgate.net

Dosage Equivalence Considerations

The metabolic inversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen necessitates careful consideration when comparing the dosage of racemic ibuprofen to that of the pure (S)-enantiomer (dexibuprofen). Since a significant portion of the administered R-enantiomer is converted to the active S-form, the therapeutic effect of the racemic mixture is not solely attributable to the initial dose of the S-enantiomer.

Research has explored the dosage equivalence between the racemic and single-enantiomer formulations. Some studies suggest that a dose of (S)-(+)-Ibuprofen equivalent to half the dose of racemic ibuprofen can achieve comparable clinical benefits. researchgate.netefsm.online For instance, in studies evaluating acute pain, 200 mg of (S)-(+)-Ibuprofen has been found to be non-inferior or even superior to 400 mg of racemic ibuprofen. researchgate.netefsm.online

However, determining precise dosage equivalence is complicated by factors such as the variability in the extent of chiral inversion among individuals and the fact that this conversion is not instantaneous. researchgate.net Additionally, the presence of the (R)-enantiomer in the racemic formulation may influence the rate of absorption and the onset of action compared to administering the pure (S)-enantiomer, potentially leading to a delayed effect. libretexts.org These factors are important considerations in optimizing therapeutic outcomes when using either racemic ibuprofen or the single (S)-enantiomer.

Analytical Methodologies for R Ibuprofen and Its Enantiomers

Chiral Separation Techniques

Chiral separation techniques are essential for analyzing racemic ibuprofen (B1674241) and quantifying the individual enantiomers. A variety of methods have been developed, with chromatography being the most widely applied scielo.brscielo.br.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC with chiral stationary phases (CSPs) is the predominant method for the enantiomeric resolution of ibuprofen scielo.brscielo.br. This technique involves using a stationary phase that can selectively interact with one enantiomer over the other, leading to different retention times.

Chiral Columns (e.g., Chiracel OJ-H, α-acid glycoprotein (B1211001) (AGP), OVM, Amylose (B160209) tris(3,5-dimethylphenylcarbamate))

Various chiral stationary phases have been successfully employed for the separation of ibuprofen enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used nih.govderpharmachemica.comhplc.eu. Examples include Chiralcel OJ-H, which is based on cellulose tris(4-methylbenzoate) oup.com, and columns utilizing amylose tris(3,5-dimethylphenylcarbamate), such as Chiralpak AD-H nih.govresearchgate.netresearchgate.net.

Protein-based chiral stationary phases, such as α1-acid glycoprotein (AGP) and ovomucoid protein (OVM), have also been utilized. An α1-acid glycoprotein bonded chiral stationary phase has been validated for the stereospecific HPLC determination of ibuprofen in plasma researchgate.netnih.gov. An OVM column has also been used to analyze racemic ibuprofen, demonstrating the influence of mobile phase composition and temperature on separation actamedicamarisiensis.ro.

Other CSPs mentioned in the context of ibuprofen enantiomer separation include Chiralcel OJ-R asianpubs.org, ChiraDex (β-cyclodextrin stationary phase) researchgate.net, Epitomize CSP-1C (cellulose tris-(3,5-dimethylphenylcarbamate)) chromatographyonline.com, Lux Cellulose-3 researchgate.net, and Chirex 3005 researchgate.net.

Mobile Phase Optimization

Optimization of the mobile phase composition is critical for achieving effective chiral separation and good peak resolution in HPLC. The mobile phase interacts with both the analytes and the chiral stationary phase, influencing retention and selectivity.

Studies have investigated the influence of various mobile phase parameters, including pH, organic solvent composition, salt nature and concentration, flow rate, and temperature researchgate.netactamedicamarisiensis.ronih.gov. For instance, the chromatographic analysis of racemic ibuprofen on an OVM column revealed a high influence of mobile phase pH on enantiomer separation actamedicamarisiensis.ro. Using a mixture of potassium dihydrogen phosphate (B84403) (20 mM, pH 3) and ethanol (B145695) at 25°C allowed for enantiomer separation with good resolution in less than 8 minutes actamedicamarisiensis.ro. Another study using an amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase found that a mobile phase of acetonitrile-water (0.1% formic acid, 50:50 v/v) at a flow rate of 0.6 mL/min and 22°C provided excellent enantiomeric resolution for several NSAIDs, including ibuprofen nih.gov.

For a Chiralcel OJ-H column, a mobile phase consisting of n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v) at a flow rate of 1.0 mL/min was used for the determination of ibuprofen enantiomers oup.com. In HPLC-MS/MS methods, mobile phases such as 0.008% formic acid in water–methanol have been employed nih.gov.

The optimization process often involves evaluating different proportions of organic modifiers and the percentage of acidic additives to achieve the best separation conditions nih.gov.

HPLC-Mass Spectrometry (HPLC-MS/MS)

Coupling HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides enhanced selectivity and sensitivity for the determination of ibuprofen enantiomers in complex matrices like biological samples researchgate.netasianpubs.orgresearchgate.netnih.govscirp.orgtandfonline.comnih.gov.

HPLC-MS/MS methods have been developed and validated for the quantitation of ibuprofen enantiomers in human plasma and other biological fluids researchgate.netnih.govscirp.orgtandfonline.comnih.gov. These methods often involve sample preparation steps such as liquid-liquid extraction researchgate.netnih.govscirp.org. Chromatographic separation of the enantiomers is typically achieved using a chiral column researchgate.netnih.govnih.gov. Detection is performed using MS/MS in multiple reaction monitoring (MRM) mode, monitoring specific mass transitions for each enantiomer and internal standards researchgate.netnih.govscirp.org.

For example, a validated UPLC-MS/MS method for ibuprofen enantiomers in human plasma used a phenyl column after derivatization to diastereomers, with detection at m/z 360.2 > 232.1 for (R)- and (S)-ibuprofen scirp.org. Another LC-MS/MS method for determining ibuprofen enantiomers in dog plasma utilized a CHIRALCEL® OJ-3R column and monitored transitions at m/z 205.1 > 160.9 nih.gov.

These methods offer high sensitivity, with reported limits of quantitation (LOQ) as low as 50 ng/mL in human plasma scirp.org and 0.1 µg/mL or 0.01 µg/mL in plasma for pharmacokinetic studies nih.govuniversiteitleiden.nl.

Gas Chromatography (GC)

Gas chromatography (GC) has also been explored for the separation of ibuprofen enantiomers, often coupled with mass spectrometry (GC-MS) researchgate.netscielo.br. GC methods typically require the analytes to be volatile, which may necessitate derivatization of ibuprofen due to its carboxylic acid functional group.

Enantiomer selective GC methods have been developed, sometimes employing cyclodextrins as chiral selective agents researchgate.net. A GC-MS method using selected ion ionization (SIS) and tandem mass spectrometry (MS-MS) has been established for the separation of ibuprofen enantiomers from tablets using a chiral capillary column researchgate.net. Another GC-MS method for determining ibuprofen enantiomers in human plasma used R(-)-2.2.2-Trifluoro-1-(9-Anthryl) Ethanol as a derivatizing reagent scielo.br.

While GC can provide enantioselective separation, it has sometimes been considered less useful compared to HPLC due to challenges in achieving baseline resolutions or removing the free acid of ibuprofen after separation scielo.br.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is another technique utilized for the chiral separation of ibuprofen enantiomers ceu.esresearchgate.netactamedicamarisiensis.ronih.govdoi.orgfarmaciajournal.comresearchgate.netdiva-portal.org. CE offers advantages such as high efficiency, short analysis times, small sample volume requirements, and low operating costs farmaciajournal.com.

Chiral separation in CE is achieved by adding chiral selectors to the background electrolyte farmaciajournal.com. Various chiral selectors have been tested for ibuprofen, including cyclodextrins and dextrin (B1630399) ceu.esnih.govdoi.orgfarmaciajournal.comresearchgate.netdiva-portal.org. A fast and sensitive CE method for monitoring ibuprofen enantiomers released from polymeric drug delivery systems used a buffer containing 6% Dextrin in a 150 mM sodium tetraborate (B1243019) buffer at pH 9, achieving baseline separation in less than 5 minutes ceu.esnih.govdoi.org. This method allowed for the determination of enantiomers at concentrations as low as 1 µg/mL ceu.esnih.govdoi.org.

Studies have investigated the influence of parameters such as chiral selector type and concentration, buffer composition and pH, and temperature on the enantioseparation of ibuprofen by CE actamedicamarisiensis.ronih.govdoi.org. While some CE methods have proven effective, others have reported difficulties in achieving chiral discrimination with certain tested parameters actamedicamarisiensis.ro. Cationic cyclodextrins have been shown to provide increased resolution values for ibuprofen compared to anionic cyclodextrins in CE diva-portal.org.

CE methods have demonstrated good sensitivity and reproducibility for the analysis of ibuprofen enantiomers ceu.esnih.govdoi.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| (R)-(-)-Ibuprofen | 6953948 |

| (S)-(+)-Ibuprofen | 5280485 |

| Ibuprofen (racemic) | 3672 |

Data Table Example (based on search result scirp.org):

| Enantiomer | Accuracy Range (%) | Precision (RSD %) | Linearity (r²) | LOQ (ng/mL) | LOD (ng/mL) |

| (R)-(-)-Ibuprofen | -11.8 to 11.2 | ≤ 11.2 | ≥ 0.988 | 50 | 1 |

| (S)-(+)-Ibuprofen | -8.6 to -0.3 | ≤ 7.0 | ≥ 0.990 | 50 | 1 |

This table summarizes validation data for a UPLC-MS/MS method for quantifying ibuprofen enantiomers in human plasma. scirp.org

Data Table Example (based on search result nih.gov):

| Enantiomer | Calibration Curve Regression Equation (y = mx + c) | r² |

| (S)-(+)-Ibuprofen | y = 0.152x - 0.00677 | ≥ 0.9979 |

| (R)-(-)-Ibuprofen | y = 0.0444x - 0.000302 | ≥ 0.9940 |

This table presents linearity results over the calibration range for ibuprofen enantiomers using a validated chiral LC-MS/MS method. nih.gov

Data Table Example (based on search result chromatographyonline.com):

| Enantiomer | Retention Time (min) | Separation Value |

| (R)-(-)-Ibuprofen | 10.3 | 1.22 |

| (S)-(+)-Ibuprofen | 11.9 | - |

This table shows retention times and separation value for racemic ibuprofen on an Epitomize CSP-1C column. chromatographyonline.com

Data Table Example (based on search result actamedicamarisiensis.ro):

| Mobile Phase pH | Resolution (Rs) | (R)-(-)-Ibuprofen Retention Time (min) | (S)-(+)-Ibuprofen Retention Time (min) |

| 3 | Good Resolution | < 8 | < 8 |

| 4.7 | 2.46 | 19.80 | 23.49 |

| 6.1 | Not possible | - | - |

This table illustrates the influence of mobile phase pH on the chiral separation of ibuprofen enantiomers using an OVM column.

Sample Preparation and Derivatization Strategies

Sample preparation is a critical step in the analysis of (R)-(-)-Ibuprofen from complex matrices such as biological fluids. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and derivatization are commonly employed to isolate and concentrate the analyte, improving the sensitivity and specificity of the analytical results. nih.govarabjchem.org Appropriate sample preparation can significantly enhance the performance of various analytical methods. arabjchem.org

Liquid-Liquid Extraction and Microextraction

Liquid-liquid extraction (LLE) is a widely used and often simpler and faster method compared to derivatization or SPE for extracting ibuprofen from biological samples. nih.gov In LLE, ibuprofen, being lipophilic in an organic medium, is readily extracted into solvents like ethyl acetate (B1210297) or methyl tert-butyl ether. nih.govnyc.gov A one-step LLE using a mixture of ethyl acetate and methyl tert-butyl ether (7:3) has been successfully employed for extracting ibuprofen from plasma samples. nih.gov Another method utilized a single-step LLE with methyl tert-butyl ether at acidic pH for extraction from human plasma. scirp.org

Microextraction techniques, such as solid-phase microextraction (SPME) and thin-film microextraction (TFME), offer advantages like low solvent consumption and the ability to isolate analytes from interfering matrix components. nih.govscielo.br A simple and rapid SPME method has been developed for the enantioselective analysis of ibuprofen in urine using a polydimethylsiloxane-divinylbenzene coated fiber. nih.gov Magnetic micro-solid phase extraction (Mμ-SPE) using tea waste impregnated with magnetic nanoparticles has also been explored for the microextraction of ibuprofen from water samples. rsc.org Recoveries for SPME of ibuprofen enantiomers in urine have been reported around 19%. nih.gov TFME has also shown effectiveness for ibuprofen determination in aqueous samples, achieving recoveries between 67.1% and 85.0%. scielo.br

Diastereomer Formation for Indirect Separation

Diastereomer formation is a strategy used for the indirect separation of enantiomers. This method involves reacting a pair of enantiomers with a chiral resolving agent to form diastereomers, which are stereoisomers that are not mirror images of each other and possess different physical and chemical properties. advanceseng.com These differences allow for their separation using conventional techniques such as crystallization, filtration, or chromatography. advanceseng.com

For ibuprofen, diastereomeric salt formation with a chiral resolving agent is a common approach, particularly for industrial preparation of single enantiomers. advanceseng.comacs.org This process typically involves forming a diastereomeric salt pair of racemic ibuprofen with a chiral resolving agent, followed by separation (e.g., by crystallization) and recovery of the enriched enantiomer. acs.org For analytical purposes, derivatization of ibuprofen enantiomers to yield corresponding diastereomers allows for their separation on a reversed-phase HPLC column, which is often simpler than using a chiral stationary phase. scirp.orgscirp.org Chiral derivatization can also enhance the sensitivity and speed of LC-MS/MS determination of ibuprofen enantiomers. e-b-f.eu For instance, derivatization with (S)-anabasine can produce diastereomers separable on reversed-phase HPLC, potentially offering improved sensitivity and reduced run time compared to chiral HPLC. e-b-f.eu However, liquid extraction may be necessary before derivatization to remove metabolites that could interfere. e-b-f.eu

Validation of Analytical Methods: Linearity, Recovery, Limits of Detection/Quantification

Validation of analytical methods for (R)-(-)-Ibuprofen is essential to ensure their reliability, accuracy, and precision. Key validation parameters include linearity, accuracy (often assessed through recovery studies), precision, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgnih.govresearchgate.netjocpr.com

Linearity demonstrates that the analytical method's results are directly proportional to the analyte concentration within a defined range. nih.govrasayanjournal.co.in Calibration curves are used to assess linearity, with high correlation coefficient (R²) values (typically > 0.995 or > 0.996) indicating a strong linear relationship. scirp.orgscirp.orgnih.govrasayanjournal.co.in For (R)-(-)-Ibuprofen, methods have shown linearity over various concentration ranges, such as 0.25-25 µg/mL in urine nih.gov, 50 to 5000 ng/mL in plasma scirp.orgscirp.org, 25 to 100 mg/L rasayanjournal.co.in, and 0.0500 μg/mL to 50.00 μg/mL in plasma researchgate.net.

Accuracy is evaluated by comparing measured concentrations to known amounts of analyte in a sample, often expressed as percent recovery. nih.govresearchgate.netjocpr.com Recovery studies involve analyzing spiked samples with known concentrations of the analyte. researchgate.netjocpr.com Acceptable recovery ranges are typically defined by regulatory guidelines. For ibuprofen, reported recoveries vary depending on the matrix and method, including mean recoveries around 19% for SPME in urine nih.gov, 86-115% for microextraction in water rsc.org, and within the 80-110% range for tablet analysis jocpr.com. Accuracy for (R)-(-)-Ibuprofen in plasma using a validated LC-MS/MS method ranged between -11.8% and 11.2%. scirp.orgscirp.org

Precision assesses the repeatability and reproducibility of the method. It is often expressed as the relative standard deviation (RSD). nih.govjocpr.com Intra-day and inter-day precision studies are performed to evaluate variability within and between days. nih.govnih.govjocpr.com Precision for (R)-(-)-Ibuprofen in plasma has been reported as ≤ 11.2%. scirp.orgscirp.org

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govresearchgate.net These limits are typically determined based on the signal-to-noise ratio or from the calibration curve parameters. rasayanjournal.co.in Reported LOD and LOQ values for (R)-(-)-Ibuprofen vary depending on the analytical technique and matrix, for example, LOD of 1 ng/mL and LOQ of 50 ng/mL in plasma scirp.orgscirp.org, LOD of 0.88 mg/mL and LOQ of 2.70 mg/mL for tablet analysis jocpr.com, and LOD of 9.40 μg/L and LOQ of 28.50 μg/L for microextraction in water rsc.org.

Here is a table summarizing some validation data for (R)-(-)-Ibuprofen analysis:

| Parameter | Matrix | Method | Range | Linearity (R²) | Recovery (%) | LOD | LOQ | Source |

| Linearity | Urine | SPME-HPLC-UV | 0.25-25 µg/mL | Not specified | ~19.8 | Not specified | Not specified | nih.gov |

| Linearity | Plasma | UPLC-MS/MS (Diastereomer formation) | 50-5000 ng/mL | ≥ 0.988 | -11.8 to 11.2 | 1 ng/mL | 50 ng/mL | scirp.orgscirp.org |

| Linearity | Tablet | RP-HPLC | 25-100 mg/L | > 0.996 | ~83.20 | 5.0-5.2 mg/L | 17.0-17.4 mg/L | rasayanjournal.co.in |

| Linearity | Plasma | UPLC-MS/MS (Chiral column) | 0.0500-50.00 μg/mL | Linear | Not specified | Not specified | Not specified | researchgate.net |

| Linearity | Tablet | TLC-Densitometry | 2-10 mg/mL | 0.9973 | 80-110 | 0.88 mg/mL | 2.70 mg/mL | jocpr.com |

| Linearity | Water | Mμ-SPE-UV-Vis | 30-700 μg/L | 0.9983 | 86-115 | 9.40 μg/L | 28.50 μg/L | rsc.org |

| Accuracy | Plasma | UPLC-MS/MS (Diastereomer formation) | Not specified | Not specified | -11.8 to 11.2 | Not specified | Not specified | scirp.orgscirp.org |

| Precision | Urine | SPME-HPLC-UV | 0.75, 7.5, 20 µg/mL | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Precision | Plasma | UPLC-MS/MS (Diastereomer formation) | Not specified | Not specified | Not specified | ≤ 11.2 | Not specified | scirp.orgscirp.org |

| Precision | Tablet | TLC-Densitometry | Not specified | Not specified | Not specified | Not specified | Not specified | jocpr.com |

| Precision | Water | Mμ-SPE-UV-Vis | Not specified | Not specified | Not specified | Not specified | Not specified | rsc.org |

| LOD/LOQ | Plasma | UPLC-MS/MS (Diastereomer formation) | Not specified | Not specified | Not specified | 1 ng/mL | 50 ng/mL | scirp.orgscirp.org |

| LOD/LOQ | Tablet | RP-HPLC | Not specified | Not specified | Not specified | 5.0-5.2 mg/L | 17.0-17.4 mg/L | rasayanjournal.co.in |

| LOD/LOQ | Tablet | TLC-Densitometry | Not specified | Not specified | Not specified | 0.88 mg/mL | 2.70 mg/mL | jocpr.com |

| LOD/LOQ | Water | Mμ-SPE-UV-Vis | Not specified | Not specified | Not specified | 9.40 μg/L | 28.50 μg/L | rsc.org |

Applications in Bioequivalence Studies

Stereospecific vs. Non-stereospecific Assays

The choice between stereospecific and non-stereospecific assays in bioequivalence studies of chiral drugs is a critical consideration. nih.govchiralpedia.comresearchgate.netnih.govresearchgate.net Non-stereospecific assays measure the total concentration of both enantiomers, while stereospecific assays quantify each enantiomer individually. nih.govchiralpedia.comresearchgate.net

For racemic ibuprofen, the (S)-(+)-enantiomer is the primary active form, and the (R)-(-)-enantiomer undergoes metabolic chiral inversion to the (S)-(+)-form in the body. chiralpedia.com Studies have shown that relying solely on non-stereospecific methods in ibuprofen bioequivalence studies can be misleading. chiralpedia.comresearchgate.net Formulations deemed bioequivalent based on total ibuprofen concentration may show significant differences in the pharmacokinetic profiles of the individual enantiomers, particularly the active (S)-(+)-form. chiralpedia.com This highlights the limitations of non-stereospecific analysis and underscores the importance of stereospecific assays for accurately assessing ibuprofen bioequivalence and ensuring therapeutic consistency. chiralpedia.comresearchgate.net

Toxicological Considerations of R Ibuprofen

Differential Toxicity Profiles of Enantiomers

Studies have indicated that the two enantiomers of ibuprofen (B1674241), (S)-(+)-ibuprofen and (R)-(-)-ibuprofen, can exhibit differential toxicity profiles depending on the biological system and endpoint being examined. While the (S)-(+)-enantiomer is generally considered to have lower toxicity and greater clinical efficacy in terms of anti-inflammatory activity compared to the (R)-(-)-enantiomer, the relative toxicity can vary across different biological endpoints and organisms. nih.govacs.org For instance, in vitro studies have shown a significant difference in COX inhibition between the enantiomers, with (S)-ibuprofen being much more potent. acs.org However, in vivo studies may show a smaller difference in effectiveness. acs.org

Research on earthworms exposed to environmentally relevant concentrations of ibuprofen enantiomers demonstrated that (S)-ibuprofen was more toxicologically potent than (R)-ibuprofen, affecting growth, reproduction, regeneration, defense systems, and metabolic processes. acs.org Conversely, assays with the algae Chlorella pyrenoidosa showed that (S)-(+)-ibuprofen was more toxic than (R)-(-)-ibuprofen. nih.gov

The differential toxicity can be attributed, in part, to varying pharmacokinetic characteristics and affinities for biological targets. For example, (S)-ibuprofen has shown higher binding affinities to various functional proteins involved in earthworms' physiological and biochemical processes, potentially leading to greater bioavailability and subsequent toxicity in this organism. acs.org

Role of (R)-(-)-Ibuprofen in Adverse Effects

While the (S)-enantiomer is the primary mediator of therapeutic effects, the (R)-(-)-enantiomer has been implicated in certain adverse effects associated with racemic ibuprofen. The toxicity observed with (R)-ibuprofen formulations may be both inherent and due to its subsequent metabolic inversion to the (S)-enantiomer. tandfonline.comtandfonline.com

Gastrointestinal Effects

Although some studies suggest that the (S)-(+)-enantiomer causes greater gastrointestinal tract (GIT) toxicity at higher doses, the (R)-(-)-enantiomer has also been implicated in adverse gastrointestinal effects observed with the racemic form. tandfonline.comtandfonline.comunesp.br The mechanisms underlying the (R)-enantiomer's contribution to gastrointestinal toxicity are not yet fully understood. unesp.br However, studies have suggested that (R)-enantiomers of profen class drugs, while unable to inhibit COX activity, might contribute to adverse gastrointestinal effects by inducing changes in neutrophil function, glutathione (B108866) homeostasis, and intestinal permeability. unesp.br In vitro studies using gastric cells have indicated that racemic ibuprofen is more cytotoxic than the (S)-(+)-enantiomer, supporting the notion that the (S)-enantiomer might be safer for the gastrointestinal tract. unesp.br

Hepatic and Renal Implications

Ibuprofen, in general, has the potential to affect the liver and kidneys, although clinically apparent hepatic injury is rare. drugs.comgoodrx.comnih.gov While the impact of the individual enantiomers on hepatic and renal toxicity is less extensively studied compared to the racemic mixture, some research provides insights. (R)-(-)-ibuprofen has been shown to stereoselectively inhibit hepatic mitochondrial beta-oxidation in rats. nih.gov Although rare, ibuprofen can sometimes cause liver damage, and elevations in liver enzyme tests have been observed in some individuals taking NSAIDs, including ibuprofen. drugs.comgoodrx.com The risk of liver injury appears to increase with higher doses. drugs.com Kidney damage, particularly acute kidney injury, can also occur with ibuprofen use, as it can reduce blood flow to the kidneys. drugs.comgoodrx.com The effects on the liver and kidneys are often reversible upon discontinuation of the drug. drugs.com

Potential for Covalent Binding to Proteins

Acyl glucuronides, which are metabolites of ibuprofen, are potentially reactive and capable of binding covalently to macromolecules, potentially contributing to toxicity. nih.gov Covalent binding of ibuprofen-acyl glucuronide to plasma proteins has been detected in vitro and in elderly individuals receiving long-term ibuprofen therapy. nih.govnih.gov While this binding has been observed, ibuprofen-acyl glucuronide was found to be relatively less reactive compared to other compounds, and the degree of covalent binding to plasma proteins was low, suggesting it may not be a primary contributor to toxicity in most individuals. nih.gov Conjugation to thiols has also been reported, forming metabolites considered reactive, but evidence of their toxicity in humans in vivo is lacking. nih.gov

Environmental Toxicology and Biodegradation

Ibuprofen is considered an emerging environmental contaminant due to its widespread use and presence in various environmental matrices, including water bodies and soils. nih.govresearchgate.netmdpi.com Its presence in the environment can have adverse effects on organisms, particularly aquatic ones, leading to cytotoxic and genotoxic damage, oxidative stress, and detrimental effects on growth, reproduction, and behavior. nih.govresearchgate.net

Due to its physicochemical characteristics, ibuprofen's degradation in the environment or by microorganisms can be challenging. nih.govresearchgate.net However, biodegradation does occur, and studies have focused on identifying bacteria capable of degrading ibuprofen. nih.govresearchgate.netplos.org

Enantioselective Degradation in Environmental Matrices

The degradation of ibuprofen in the environment can be enantioselective, meaning that one enantiomer may degrade faster or to a greater extent than the other. In aquatic water-sediment systems, the (R)-(-)-enantiomer has been observed to have better degradation than the (S)-(+)-enantiomer. nih.gov Similarly, studies using activated sludge have shown that the biodegradation of (R)-ibuprofen was higher than that of (S)-ibuprofen. researchgate.netsemanticscholar.org This enantioselective degradation can lead to changes in the enantiomeric fraction of ibuprofen in environmental residues over time. dss.go.th For example, incubation of lake water fortified with racemic ibuprofen indicated a faster dissipation of the (S)-enantiomer, eventually resulting in residues with an excess of the (R)-enantiomer. dss.go.th

Data on the enantioselective biodegradation in activated sludge experiments illustrate this difference:

| Enantiomer | Maximum Biodegradation (28 days) | Half-life (days) |

| (R)-(-)-Ibuprofen | 68% | 18 |

| (S)-(+)-Ibuprofen | 50% | 25 |

This enantioselective degradation is largely attributed to biological processes. dss.go.th

Toxicity to Aquatic and Soil Organisms

The presence of pharmaceuticals, including ibuprofen and its enantiomers, in aquatic and soil environments is a growing environmental concern due to their potential adverse effects on non-target organisms. Ibuprofen is a chiral molecule, and studies have investigated the enantioselective toxicity of its enantiomers, (S)-(+)-ibuprofen and (R)-(-)-ibuprofen, to various environmental organisms.

Research indicates that ibuprofen can adversely affect aquatic organisms, including fish, algae, and invertebrates, as well as soil organisms like earthworms. acs.orgnih.govresearchgate.netfrontiersin.org The toxicity can manifest through various endpoints, such as effects on growth, reproduction, behavior, and biochemical processes like oxidative stress and enzyme activity. acs.orgnih.govresearchgate.netfrontiersin.org The environmental concentrations of ibuprofen typically range from 0.2 to 8.0 µg/L in ecosystems, although higher concentrations can be found near wastewater treatment plants and pharmaceutical factories. nih.govresearchgate.net

Studies on earthworms exposed to environmentally relevant concentrations (10 and 100 µg/L) of ibuprofen enantiomers have shown adverse effects on growth, reproduction, regeneration, defense systems, and metabolic processes. acs.orgnih.govacs.org Notably, (S)-(+)-ibuprofen has generally exhibited stronger toxic effects on earthworms compared to (R)-(-)-ibuprofen. acs.orgnih.govacs.org This enantioselective toxicity is thought to be related to differences in bioavailability and bioactivity, potentially due to varying affinities for functional proteins involved in xenobiotic transport and transformation in earthworms. acs.orgnih.govacs.org While (S)-(+)-ibuprofen showed a lower survival rate in earthworms at 100 µg/L in one study, both enantiomers induced systematic toxicological effects. acs.org

In aquatic environments, the toxicity of ibuprofen enantiomers can vary depending on the species and the specific endpoint evaluated. acs.org For instance, while (S)-(+)-ibuprofen is generally considered more pharmacologically active and can be more potent in some biological systems, (R)-(-)-ibuprofen has demonstrated stronger acute toxicity to certain organisms, such as Photobacterium leiognathi, while the opposite is true for algae. acs.org Studies evaluating the effects of ibuprofen enantiomers on aquatic organisms like bacteria, algae, and fish cells have observed enantiospecific differences in toxicity, although the magnitude of these differences was often less than an order of magnitude in the tested systems. nih.gov For example, in bioassays with bacteria, (R)-naproxen (another NSAID) was found to be more toxic than (S)-naproxen. nih.gov

Detailed research findings on the toxicity of ibuprofen to aquatic organisms indicate that even at environmentally relevant concentrations, prolonged exposure can lead to chronic effects such as cytotoxic and genotoxic damage, oxidative stress, and adverse impacts on growth rate, reproduction, and behavior. nih.govfrontiersin.org Studies on freshwater fish species like Oncorhynchus mykiss have shown that ibuprofen exposure can cause changes in organs like kidneys and liver, including hyalinosis, increased oxidative stress, and cellular congestion. nih.gov

The effect of ibuprofen has also been evaluated on aquatic plants. Studies on Lemna minor (duckweed) have shown that high levels of ibuprofen in the aquatic environment can have a significant toxic effect, leading to progressive necrosis and chlorosis of leaves, as well as inhibited biomass growth. copernicus.org

While some studies have reported toxicity data for racemic ibuprofen in aquatic organisms, data specifically focusing on the individual enantiomers, particularly (R)-(-)-ibuprofen, in a wide range of aquatic and soil species and endpoints are still limited. d-nb.infod-nb.info Further research is needed to fully understand the enantiospecific environmental risks posed by chiral pharmaceuticals like ibuprofen. d-nb.infod-nb.info

Here are some examples of toxicity data points from research:

Toxicity Data for Ibuprofen (Racemic or Enantiomers) in Environmental Organisms

| Organism | Enantiomer/Mixture | Concentration | Endpoint | Finding | Source |

| Earthworms | (R)-(-)-Ibuprofen | 10, 100 µg/L | Growth, reproduction, etc. | Adverse effects observed, generally less potent than (S)-(+)-ibuprofen. | acs.orgnih.govacs.org |

| Earthworms | (S)-(+)-Ibuprofen | 100 µg/L | Survival | Lower survival rate (93%) after 35 days compared to control (100%). | acs.org |

| Daphnia magna | Racemic Ibuprofen | 20-80 mg/L (LC50) | Acute lethality | LC50 range reported in previous studies. | acs.org |

| Rana catesbeiana tadpoles | Racemic Ibuprofen | 20-80 mg/L (LC50) | Acute lethality | LC50 range reported in previous studies. | acs.org |

| Phaeodactylum tricornutum (diatom) | Ibuprofen (unspecified enantiomer/mixture) | 100, 300 µg/L | Growth, primary productivity | Negative impact, inhibition of chloroplastic energy transduction. | nih.govresearchgate.net |

| Lemna minor (duckweed) | Ibuprofen (unspecified enantiomer/mixture) | High levels | Necrosis, chlorosis, biomass growth inhibition | Significant toxic effect observed. | copernicus.org |

| Bacteria | Ibuprofen enantiomers | Varied (EC50 values) | Toxicity | All enantiomers induced toxicity; enantiospecific differences observed. | nih.gov |

| Green algae | Ibuprofen enantiomers | Varied (EC10 values) | Photosystem II inhibition | Enantiospecific differences observed. | nih.gov |

| Fish cells | Ibuprofen enantiomers | Varied | EROD activity | Enantiospecific differences observed. | nih.gov |

| Heterocypris incongruens (crustacean) | Ibuprofen (unspecified enantiomer/mixture) | 100 mg/kg soil DW | Growth inhibition | Observed at this concentration. | mdpi.com |

| Heterocypris incongruens (crustacean) | Ibuprofen (unspecified enantiomer/mixture) | 1000 mg/kg soil DW | Mortality | 100% mortality observed. | mdpi.com |

| Spring barley | Ibuprofen (unspecified enantiomer/mixture) | 50 mg/kg soil DW and higher | Root length inhibition | Inhibition observed. | mdpi.com |

Advanced Drug Delivery Systems and Formulations for Chiral Ibuprofen

Strategies to Enhance Bioavailability of (S)-(+)-Ibuprofen

The low aqueous solubility of ibuprofen (B1674241) presents a challenge for its formulation and bioavailability. ispe.org Consequently, various strategies have been developed to enhance the solubility and dissolution rate of ibuprofen, which are key determinants of its oral bioavailability. pensoft.netispe.org While these methods are often studied with racemic ibuprofen, the principles are directly applicable to enhancing the bioavailability of the pharmacologically active (S)-(+)-enantiomer.

Key technological approaches include micronization, the use of solid dispersions, and nano-formulations like nanoemulsions. pensoft.net

Solid Dispersions: This technique involves dispersing the drug in a water-soluble polymer carrier at a molecular level. pensoft.netispe.org Solid dispersions of ibuprofen have been prepared using hydrophilic polymers such as polyethylene (B3416737) glycol 8000 (PEG 8000). nih.gov Studies have shown that these formulations significantly improve the solubility and dissolution rate of ibuprofen. nih.gov The formation of these dispersions, as indicated by differential scanning calorimetry and scanning electron microscopy, leads to a quicker release of the drug in the intestine, resulting in a significant increase in maximum plasma concentration (Cmax) and area under the curve (AUC) in rat models. nih.gov

Nanosizing and Nanoemulsions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced solubility and dissolution velocity. uc.pt Nanoemulsions, which are stable systems of oil and water, have been shown to significantly improve the oral bioavailability of ibuprofen. mdpi.comscribd.com One study found that a nanoemulsion formulation increased ibuprofen's oral bioavailability by 2.2 times compared to a control formulation. scribd.com

| Strategy | Carrier/System | Key Findings | Reference |

|---|---|---|---|

| Solid Dispersion | Polyethylene glycol 8000 (PEG 8000) | Quicker release in rat intestine; significant increase in AUC and Cmax compared to pure ibuprofen. | nih.gov |

| Nanoemulsion | Oil-in-water system | Demonstrated a 2.2-fold increase in oral bioavailability compared to a control formulation. | scribd.com |

| Porous Solid Dispersion | Polyvinylpyrrolidone (PVP K-30) | Prepared by a flash evaporation technique to improve the dissolution and bioavailability of ibuprofen. | ispe.org |

Novel Formulations for Targeted or Controlled Release

Novel formulations are being developed not only to enhance bioavailability but also to provide controlled or targeted drug release. This can help maintain therapeutic drug levels for an extended period and reduce potential side effects by minimizing contact with certain tissues, such as the gastric mucosa. longdom.org

Nanoparticles serve as promising carriers for controlled drug delivery due to their small size and large surface-to-volume ratio. mdpi.comlongdom.org They can be formulated from biodegradable polymers or other materials to encapsulate drugs like ibuprofen. longdom.orglongdom.org

Research has focused on developing ibuprofen-loaded nanoparticles for both oral and transdermal delivery. longdom.orgmdpi.com For oral administration, nanoparticles composed of biodegradable polymers like poly(DL-lactic acid) (PLA) have been created. longdom.orglongdom.org These nanoparticles are designed to release the drug in a controlled manner, which can reduce the gastric irritation commonly associated with NSAIDs. longdom.org In vivo studies in rats have shown that these PLA nanoparticles successfully deliver ibuprofen to the systemic circulation with significantly reduced gastric toxicity compared to the free drug. longdom.orglongdom.org

For transdermal applications, various nano-based systems have been investigated, including nano-emulsions, nano-emulgels, and colloidal suspensions containing drug-loaded nanoparticles. mdpi.com These systems have demonstrated successful release and skin permeation of ibuprofen in in vitro studies. mdpi.com Another approach involves using inorganic nanoparticles, such as zinc oxide (ZnO), to carry ibuprofen. acs.org ZnO-ibuprofen nanoparticles have been incorporated into flexible electrospun nanofiber membranes for dual-stimulus (pH and temperature) sustained release, which could be beneficial for treating inflammation. acs.org

| Nanoparticle Type | Polymer/Material | Particle Size | Application | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Polymeric Nanoparticles | Poly(DL-lactic acid) (PLA) | ~281 nm | Oral | Reduced gastric toxicity in rats compared to free ibuprofen. | longdom.org |

| Inorganic-Organic Nanoparticles | Zinc Oxide (ZnO) | 300–400 nm | Transdermal | Showed sustained, dual-stimulus (pH and temperature) release from nanofiber membranes. | acs.org |

| Nano-emulsion / Nano-emulgel | Evening Primrose Oil | 50-200 nm | Transdermal | Successful in vitro release and skin permeation of ibuprofen. | mdpi.com |

Cyclodextrins (CDs) are molecules capable of forming inclusion complexes with poorly water-soluble drugs like ibuprofen, thereby enhancing their solubility and stability. researchgate.netmdpi.comnih.gov This complexation is a widely used strategy to improve the dissolution rate and bioavailability of drugs. nih.govresearchgate.net

The formation of an ibuprofen-cyclodextrin complex has been shown to significantly increase the drug's solubility. nih.gov Specifically, β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD) and soluble β-cyclodextrin/epichlorohydrin polymers (EPIβCD), have been utilized. researchgate.netnih.gov Researchers have developed CD-based nanogels for the cutaneous delivery of ibuprofen. researchgate.netmdpi.comnih.gov These nanogels, formed with EPIβCD, can increase ibuprofen loading and provide prolonged drug release. researchgate.netnih.gov Permeation experiments using skin-simulating artificial membranes demonstrated that these nanogels could increase ibuprofen's permeation rate up to 3.5 times compared to a reference formulation without cyclodextrin. researchgate.netnih.gov

| Cyclodextrin System | Formulation Type | Key Outcome | Reference |

|---|---|---|---|

| β-cyclodextrin/epichlorohydrin polymer (EPIβCD) | Nanogel | Increased ibuprofen permeation rate up to 3.5-fold and provided sustained release. | researchgate.net |

| β-cyclodextrin (β-CD) / Itaconic Acid Copolymer | Nanoparticles | Demonstrated controlled in vitro drug release over 24 hours. | researchgate.net |

| β-cyclodextrin (β-CD) with Citric Acid | Ternary Complex | Significantly increased the dissolution rate of ibuprofen compared to the pure drug. | nih.gov |

Bacterial cellulose (B213188) (BC) is a biomaterial with unique properties, including high water-holding capacity, strength, and biocompatibility, making it an attractive candidate for drug delivery systems. mdpi.comnih.gov It has been investigated as a carrier for the transdermal delivery of ibuprofen, offering an alternative to oral administration that bypasses first-pass metabolism and reduces the risk of gastric irritation. nih.gov

Membranes made from bacterial cellulose can be loaded with ibuprofen or its derivatives. mdpi.comnih.gov Studies have explored using BC membranes to deliver not only ibuprofen but also its more water-soluble amino acid ester salts, such as L-valine isopropyl ester ibuprofenate and L-leucine isopropyl ester ibuprofenate. mdpi.comnih.gov In vitro diffusion studies using Franz cells and porcine skin showed that these ibuprofen salts had higher permeation rates from BC membranes compared to unmodified ibuprofen. mdpi.comresearchgate.net The porous, three-dimensional network of BC governs the diffusion of the drug. mdpi.com These findings indicate the significant potential of using bacterial cellulose membranes to develop medical patches for the transdermal application of ibuprofen. mdpi.comnih.gov

| Active Compound | Delivery System | Membrane Model | Key Finding | Reference |

|---|---|---|---|---|

| Ibuprofen | Bacterial Cellulose (BC) Membrane | Human Epidermis | Demonstrated the feasibility of using BC membranes for topical/transdermal delivery. | researchgate.net |

| Ibuprofen Amino Acid Ester Salts | Bacterial Cellulose (BC) Membrane | Pig Epidermal Membranes | Salts of ibuprofen showed higher permeation rates than the parent drug. | mdpi.comresearchgate.net |

Regulatory and Clinical Perspectives on Chiral Ibuprofen

Global Regulatory Guidelines for Chiral Drugs

The regulation of chiral drugs has evolved significantly following recognition of the potential for different enantiomers to exhibit distinct pharmacokinetic, pharmacodynamic, and toxicological profiles. Regulatory bodies worldwide have established guidelines to address the development and assessment of stereoisomeric drugs.

Key guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for thorough characterization of the stereochemical composition of chiral drug substances acs.orgresearchgate.netchiralpedia.comchiralpedia.com. The FDA's 1992 policy statement and the EMA's 1994 guideline on chiral active substances require sponsors to evaluate the pharmacokinetic and pharmacodynamic properties of each individual isomer within a racemic mixture acs.orgresearchgate.net. Justification is typically required for the marketing of a racemate if the individual enantiomers exhibit significant differences researchgate.netnih.gov.

For chiral new drug substances, particularly those developed as single enantiomers, control of the opposite enantiomer as an impurity is a key consideration ich.org. Identity tests should be capable of distinguishing between enantiomers and the racemic mixture ich.org.